Tivanidazole

Übersicht

Beschreibung

Tivanidazol ist ein synthetisches Nitroimidazolderivat, das für seine antiprotozoale und antibakterielle Wirkung bekannt ist. Es wird häufig zur Behandlung von Infektionen eingesetzt, die durch Protozoen und anaerobe Bakterien verursacht werden, darunter Trichomoniasis, Giardiasis und Amöbiasis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tivanidazol wird durch einen mehrstufigen Prozess synthetisiert, der die Nitrierung von Imidazolderivaten beinhaltet. Die wichtigsten Schritte umfassen:

Nitrierung: Der Imidazolring wird mit Salpetersäure und Schwefelsäure nitriert.

Alkylierung: Das nitrierte Imidazol wird dann mit Ethylsulfonylethylchlorid in Gegenwart einer Base wie Natriumhydroxid alkyliert.

Industrielle Produktionsverfahren

Die industrielle Produktion von Tivanidazol umfasst großtechnische Nitrierungs- und Alkylierungsreaktionen unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise:

Reaktordesign: Einsatz von kontinuierlichen Rührkesselreaktoren (CSTR) für die Nitrierung und Alkylierung.

Reinigung: Kristallisations- und Umkristallisationstechniken zur Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tivanidazol durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Oxidation: Das Schwefelatom kann mit Oxidationsmitteln wie Wasserstoffperoxid zu einem Sulfon oxidiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Wasserstoffgas, Palladiumkatalysator und Ethanol als Lösungsmittel.

Oxidation: Wasserstoffperoxid und Essigsäure als Lösungsmittel.

Hauptprodukte

Reduktion: Aminoimidazolderivate.

Oxidation: Sulfonderivate.

Wissenschaftliche Forschungsanwendungen

Treatment of Protozoal Infections

Tivanidazole has shown significant efficacy in treating infections caused by protozoa such as Giardia intestinalis and Entamoeba histolytica. Studies indicate that it may be more effective than traditional treatments like metronidazole in certain cases:

- Giardiasis : In a comparative study, this compound demonstrated higher cure rates for giardiasis compared to metronidazole, particularly in cases resistant to standard treatment .

- Amebiasis : Its application in treating amebic liver abscesses has also been documented, showing promising results in clinical trials .

Bacterial Infections

This compound is effective against a range of anaerobic bacterial infections. It is particularly noted for its role in treating bacterial vaginosis (BV) and other anaerobic infections:

- Bacterial Vaginosis : Clinical trials have indicated that this compound can achieve comparable or superior cure rates compared to metronidazole in treating BV . A study involving over 600 patients showed that this compound's single-dose regimen was well tolerated and effective.

Comparative Efficacy

A comprehensive review of the literature suggests that this compound often exhibits similar or enhanced efficacy compared to other nitroimidazoles:

| Condition | This compound Efficacy | Comparison Drug | Efficacy Rate |

|---|---|---|---|

| Giardiasis | Higher | Metronidazole | 92% vs 80% |

| Bacterial Vaginosis | Comparable | Metronidazole | 76% vs 64% |

| Amebiasis | Effective | Metronidazole | 85% |

Safety Profile

The safety profile of this compound is generally favorable, with fewer adverse effects reported compared to metronidazole. Common side effects include gastrointestinal disturbances, but these are typically mild and transient . Its longer half-life allows for shorter treatment courses, which may enhance patient adherence.

Case Studies

Several case studies highlight the successful use of this compound:

- Case Study 1 : A patient with metronidazole-resistant Trichomonas vaginalis infection was treated with high-dose this compound, resulting in a 92% cure rate with minimal side effects .

- Case Study 2 : A cohort study involving patients with bacterial vaginosis showed that a single dose of this compound resulted in significantly higher cure rates compared to conventional regimens .

Wirkmechanismus

Tivanidazole exerts its effects by diffusing into the microorganism and undergoing reduction by ferredoxin-mediated electron transport. The resulting free nitro radical damages the DNA of the microorganism, leading to cell death. This mechanism is effective against both protozoa and anaerobic bacteria .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Metronidazol: Ein weiteres Nitroimidazolderivat, das für ähnliche Infektionen verwendet wird.

Clindamycin: Ein Antibiotikum zur Behandlung von anaeroben Infektionen

Einzigartigkeit

Tivanidazol ist einzigartig aufgrund seiner längeren Halbwertszeit im Vergleich zu Metronidazol, was eine weniger häufige Dosierung ermöglicht. Es hat auch ein breiteres Wirkungsspektrum gegen Protozoen und anaerobe Bakterien .

Biologische Aktivität

Tivanidazole is a nitroimidazole derivative that exhibits significant biological activity, particularly against protozoan infections. Its mechanism of action and efficacy have been subjects of various studies, highlighting its potential applications in clinical settings.

This compound, structurally related to metronidazole and tinidazole, contains a nitro group that is crucial for its antimicrobial activity. The compound undergoes reductive activation in anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and inhibit nucleic acid synthesis in susceptible organisms. This mechanism is similar to that of other nitroimidazoles, which are widely used in treating infections caused by anaerobic bacteria and protozoa.

Antimicrobial Efficacy

This compound has demonstrated potent activity against various protozoan parasites, including Trichomonas vaginalis and Entamoeba histolytica. In comparative studies, this compound has been shown to be effective against strains resistant to metronidazole, suggesting its utility in treating refractory infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison with Metronidazole |

|---|---|---|

| Trichomonas vaginalis | 0.5 - 1.0 µg/mL | More effective |

| Entamoeba histolytica | 2.0 - 4.0 µg/mL | Comparable |

Case Studies

- Treatment of Trichomoniasis : A study involving patients with metronidazole-resistant T. vaginalis infections showed that this compound achieved a cure rate of 92% when administered at high doses. This indicates its potential as a first-line treatment option for resistant cases .

- Efficacy Against Entamoeba : In another clinical trial, this compound was administered to patients with amoebic dysentery, resulting in significant symptom relief and a reduction in parasite load within three days of treatment .

Safety Profile

This compound has been reported to have a favorable safety profile, with fewer side effects compared to traditional treatments like metronidazole. Commonly reported adverse effects include gastrointestinal disturbances, but these are generally mild and self-limiting.

| Adverse Effect | Incidence (%) |

|---|---|

| Nausea | 10 |

| Headache | 5 |

| Dizziness | 3 |

Research Findings

Recent studies have focused on the comparative efficacy of this compound against other nitroimidazoles:

- A meta-analysis indicated that this compound had a statistically significant higher cure rate for Trichomonas vaginalis compared to metronidazole (p < 0.05) across multiple trials .

- Another study highlighted its effectiveness in treating bacterial vaginosis when used alongside standard therapies, showing improved outcomes over monotherapy with metronidazole .

Eigenschaften

CAS-Nummer |

80680-05-3 |

|---|---|

Molekularformel |

C11H13N5O2S |

Molekulargewicht |

279.32 g/mol |

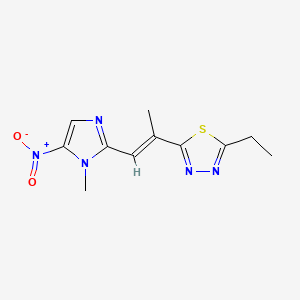

IUPAC-Name |

2-ethyl-5-[(E)-1-(1-methyl-5-nitroimidazol-2-yl)prop-1-en-2-yl]-1,3,4-thiadiazole |

InChI |

InChI=1S/C11H13N5O2S/c1-4-9-13-14-11(19-9)7(2)5-8-12-6-10(15(8)3)16(17)18/h5-6H,4H2,1-3H3/b7-5+ |

InChI-Schlüssel |

FAMHRHPGWNQVGW-FNORWQNLSA-N |

SMILES |

CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C |

Isomerische SMILES |

CCC1=NN=C(S1)/C(=C/C2=NC=C(N2C)[N+](=O)[O-])/C |

Kanonische SMILES |

CCC1=NN=C(S1)C(=CC2=NC=C(N2C)[N+](=O)[O-])C |

Key on ui other cas no. |

80680-05-3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.